molecular formula C7H15N3S B063938 2-(4-Methylpiperazin-1-yl)ethanethioamide CAS No. 164926-91-4

2-(4-Methylpiperazin-1-yl)ethanethioamide

Cat. No. B063938
CAS RN: 164926-91-4
M. Wt: 173.28 g/mol
InChI Key: KAUKVYOVJQGSKW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)ethanethioamide is a chemical compound with the CAS Number: 164926-91-4 . It has a molecular weight of 173.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15N3S/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a melting point of 155-157 degrees Celsius .

Scientific Research Applications

Chemical Properties

“2-(4-Methylpiperazin-1-yl)ethanethioamide” is a chemical compound with the CAS Number: 164926-91-4 . It has a molecular weight of 173.28 and its IUPAC name is 2-(4-methyl-1-piperazinyl)ethanethioamide . It is typically stored at room temperature and appears as an oil .

Safety Information

This compound is labeled with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Antidepressant Research

One of the significant applications of “2-(4-Methylpiperazin-1-yl)ethanethioamide” is in the field of antidepressant research . It has been studied in rodent models of depression . The compound, also referred to as NA-2, exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST) . It also showed similar dose-immobility profiles in both mice FST and tail suspension test (TST) . Chronic NA-2 treatment restored the behavioral deficits in olfactory bulbectomized (OBX) rats .

Serotonin Type 3 (5-HT3) Antagonists

“2-(4-Methylpiperazin-1-yl)ethanethioamide” has been studied as a potential serotonin type 3 (5-HT3) antagonist . 5-HT3 antagonists are known for their role in the management of nausea and emesis . This compound, with an optimal log P and pA2 value comparable to that of ondansetron, has been screened in rodent models .

Management of Nausea and Vomiting

As a potential 5-HT3 antagonist, “2-(4-Methylpiperazin-1-yl)ethanethioamide” could be used in the management of nausea and vomiting, particularly those associated with cancer chemotherapy .

Potential Treatment for Cancer-related Depression

Depression affects a significant portion of the population worldwide and is often associated with cancer and cancer chemotherapy . As such, “2-(4-Methylpiperazin-1-yl)ethanethioamide” could potentially be used in the management of cancer-related depression .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUKVYOVJQGSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640757
Record name (4-Methylpiperazin-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164926-91-4
Record name (4-Methylpiperazin-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperazin-1-yl)ethanethioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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